molecular formula C9H20O B1332165 1-Butoxy-2-methylbutane CAS No. 62238-03-3

1-Butoxy-2-methylbutane

Cat. No.: B1332165
CAS No.: 62238-03-3
M. Wt: 144.25 g/mol
InChI Key: ZDKMWZZHCGSIRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butoxy-2-methylbutane is an organic compound with the molecular formula C9H20O . It is a colorless liquid with a density of 0.774 g/cm³ and a boiling point of 73.4-74.3°C at 50 Torr . This compound is primarily used in organic synthesis and as a solvent due to its unique chemical properties.

Preparation Methods

1-Butoxy-2-methylbutane can be synthesized through the Williamson Ether Synthesis . This method involves the reaction of an alkoxide ion with a primary alkyl halide under nucleophilic substitution (SN2) conditions . The reaction typically uses sodium or potassium hydride as a base to generate the alkoxide ion from the corresponding alcohol. The reaction conditions are mild, and the process is highly efficient for producing ethers.

Chemical Reactions Analysis

1-Butoxy-2-methylbutane undergoes several types of chemical reactions, including:

Scientific Research Applications

1-Butoxy-2-methylbutane is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Butoxy-2-methylbutane primarily involves its role as a solvent and reagent in chemical reactions. It facilitates the dissolution of reactants and intermediates, thereby enhancing the reaction rates and yields. The molecular targets and pathways involved depend on the specific reactions and conditions under which the compound is used .

Comparison with Similar Compounds

1-Butoxy-2-methylbutane can be compared with other similar ethers, such as:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of this compound in various fields.

Properties

IUPAC Name

1-butoxy-2-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-4-6-7-10-8-9(3)5-2/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKMWZZHCGSIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337878
Record name 1-Butoxy-2-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62238-03-3
Record name 1-Butoxy-2-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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